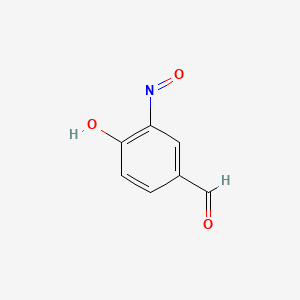

4-Hydroxy-3-nitrosobenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

57350-38-6 |

|---|---|

Molecular Formula |

C7H5NO3 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

4-hydroxy-3-nitrosobenzaldehyde |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-2-7(10)6(3-5)8-11/h1-4,10H |

InChI Key |

MALRSNNIMCSHEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N=O)O |

Origin of Product |

United States |

Biological Activities of 4 Hydroxy 3 Nitrosobenzaldehyde and Its Coordination Compounds

Antibiotic Properties of 4-Hydroxy-3-nitrosobenzaldehyde and Its Metal Complexes

Research has identified this compound, a compound isolated from the culture supernatant of Streptomyces viridans 1671, as possessing notable antibiotic properties. This compound, also referred to as the free ligand deferroviridomycin A, and its synthesized metal complexes have been the subject of investigations into their efficacy against various bacterial strains.

In Vitro Efficacy Against Bacterial Strains

Studies have demonstrated the in vitro antibiotic activity of this compound and several of its metal complexes. The compound and its kinetically labile copper(II) and nickel(II) complexes have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. In contrast, the kinetically inert iron(II) and cobalt(III) complexes exhibited a more limited range of activity, primarily affecting Gram-positive bacteria. nih.gov

The differential activity of the metal complexes suggests that the antibiotic effect of the more reactive copper(II) and nickel(II) complexes stems from the dissociation of the free ligand, this compound. nih.gov The following table summarizes the observed in vitro antibacterial activity.

| Compound/Complex | Escherichia coli | Salmonella typhimurium | Staphylococcus aureus | Streptococcus faecium | Bacillus cereus |

| This compound (Free Ligand) | Active | Active | Active | Active | Active |

| Copper(II) complex | Active | Active | Active | Active | Active |

| Nickel(II) complex | Active | Active | Active | Active | Active |

| Iron(II) complex | Inactive | Inactive | Active | Inactive | Active |

| Cobalt(III) complex | Inactive | Inactive | Active | Inactive | Active |

Mechanistic Investigations of Biological Activity

Investigations into the mode of action of this compound have provided insights into its antibacterial effects. Specifically, in studies involving Escherichia coli, it is suggested that the compound interferes with the structural and functional integrity of the cell membrane. nih.gov This disruption of the cell membrane is a key aspect of its antibiotic activity against this Gram-negative bacterium.

Future Research Directions for 4 Hydroxy 3 Nitrosobenzaldehyde

Advanced Synthetic Routes for Functionalization and Derivatization

Future research should prioritize the development of more efficient and versatile synthetic methods to functionalize and derivatize 4-hydroxy-3-nitrosobenzaldehyde. While traditional synthetic pathways exist, exploring advanced routes will unlock new molecular architectures with tailored properties.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to be effective in the synthesis of chalcones and hydrazone derivatives from related benzaldehydes, offering advantages such as reduced reaction times, lower energy consumption, and potentially higher yields compared to conventional heating methods. scielo.org.bovjs.ac.vn The application of MAOS to the condensation reactions of this compound with various amines, ketones, and other nucleophiles could rapidly generate a diverse library of derivatives.

The functionalization of the aromatic ring and the aldehyde group opens up a wide array of possibilities. For instance, the synthesis of novel Schiff bases, chalcones, and other heterocyclic systems derived from this compound could be explored. The reaction with hydrazides, for example, can yield benzohydrazone derivatives, which are known to be of interest in medicinal chemistry. sigmaaldrich.com The following table outlines potential advanced synthetic routes and the classes of derivatives that could be targeted.

| Advanced Synthetic Route | Target Derivative Class | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Schiff Bases, Chalcones, Hydrazones | Rapid reaction times, Improved yields, Energy efficiency |

| One-Pot Synthesis | Various substituted derivatives | Reduced workup steps, High purity, Use of greener solvents |

| Catalytic C-H Functionalization | Directly modified aromatic ring derivatives | Atom economy, Novel substitution patterns |

Computational Chemistry and Theoretical Studies on Ligand-Metal Systems

To complement synthetic efforts, future research should heavily involve computational chemistry and theoretical studies to understand the electronic and structural properties of this compound and its metal complexes. Such studies can provide invaluable insights into their reactivity, stability, and potential applications.

Density Functional Theory (DFT) is a powerful tool that can be employed to investigate the geometry, electronic structure, and vibrational frequencies of these systems. researchgate.netmdpi.com For instance, DFT calculations using methods like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)) can predict the optimized geometries of the ligand and its coordination compounds. researchgate.net This information is crucial for understanding how the ligand coordinates to different metal centers.

Natural Bond Orbital (NBO) analysis can be used to study charge delocalization, intramolecular interactions, and the nature of the metal-ligand bonds. researchgate.net This can help in elucidating the electronic effects of the nitroso and hydroxyl groups on the coordination properties of the molecule. Furthermore, Hirshfeld surface analysis can provide a detailed picture of intermolecular interactions in the solid state, which is important for understanding crystal packing and designing new materials with specific solid-state properties. nih.gov

The application of these computational methods to the ligand-metal systems of this compound will allow for a rational design of new complexes with desired electronic and photophysical properties. The table below summarizes key computational methods and the insights they can provide.

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Optimized geometry, Electronic structure, Vibrational spectra | Predicting stable conformers, Understanding reactivity |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, Hyperconjugative interactions, Bond analysis | Elucidating metal-ligand bonding, Assessing electronic effects |

| Hirshfeld Surface Analysis | Intermolecular interactions, Crystal packing visualization | Designing crystalline materials, Understanding solid-state properties |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, Excited state properties | Predicting optical and photophysical properties for materials science |

Exploration of Structure-Activity Relationships in Bioactive Coordination Compounds

A significant area for future investigation is the synthesis of coordination compounds of this compound and the systematic exploration of their structure-activity relationships (SAR). The presence of the nitroso and hydroxyl groups provides excellent chelating sites for metal ions, and the resulting complexes may exhibit enhanced biological activities compared to the free ligand.

Research on related nitro-containing ligands has shown that their metal complexes can possess significant biological activities, including cytotoxic and antimicrobial properties. mdpi.comnih.gov For example, studies on coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one have demonstrated good cytotoxic activity, with the lipophilicity of the complexes being enhanced upon coordination, a factor that can influence biological uptake. nih.gov Similarly, metal complexes of Schiff bases derived from 3-hydroxy-4-nitrobenzaldehyde (B145838) have shown greater antimicrobial activity than those derived from 4-hydroxybenzaldehyde, indicating the importance of the nitro group's position.

Future SAR studies should focus on synthesizing a series of metal complexes with varying metal centers (e.g., Cu(II), Zn(II), Ni(II), Co(II)) and systematically evaluating their biological activities. The nature of the metal ion has been shown to significantly impact the bioactivity of thiosemicarbazone complexes of 3-nitrobenzaldehyde, where Ni(II) and Co(II) complexes were active while the Cu(II) complex was not. researchgate.net By correlating the structural features of these complexes—such as the coordination geometry, the nature of the metal ion, and the presence of other co-ligands—with their biological effects, it will be possible to design more potent and selective bioactive compounds. The following table outlines key parameters to investigate in SAR studies.

| Structural Feature | Biological Activity to Investigate | Rationale |

| Metal Ion (e.g., Cu, Zn, Ni, Co) | Cytotoxicity, Antimicrobial Activity | The metal ion can influence the overall geometry, redox properties, and lipophilicity of the complex. |

| Coordination Geometry | Cytotoxicity, DNA Binding | The spatial arrangement of ligands can affect how the complex interacts with biological targets. |

| Co-ligands | Antimicrobial Activity, Enzyme Inhibition | Ancillary ligands can be used to fine-tune the steric and electronic properties of the complex. |

| Lipophilicity | Cellular Uptake and Bioavailability | Increased lipophilicity can enhance the ability of the complex to cross cell membranes. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of new functional materials and potent bioactive agents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4-Hydroxy-3-nitrosobenzaldehyde, and how should data interpretation be approached?

- Answer: UV-Vis spectroscopy is critical for analyzing the electronic transitions of the nitroso (-NO) and hydroxyl (-OH) groups. For example, the iron complex of this compound exhibits distinct absorption maxima at 268 nm (ε = 22,800), 295 nm (ε = 21,300), and 434 nm (ε = 6,500) in methanol, which are essential for confirming coordination chemistry . Complementary techniques like FT-IR can identify functional group vibrations (e.g., C=O stretch at ~1680 cm⁻¹). For crystalline samples, X-ray diffraction provides atomic-level resolution of hydrogen-bonding networks, as seen in the dashed-line interactions in its crystal structure .

Q. How can researchers optimize the isolation of this compound from microbial sources like Streptomyces griseus?

- Answer: Fermentation optimization (e.g., pH, temperature, nutrient media) enhances microbial production. Post-fermentation, liquid-liquid extraction using polar solvents (e.g., ethyl acetate) isolates the compound. Purification via column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves yield. Confirmation of purity requires HPLC with UV detection, cross-referenced against known spectral libraries .

Advanced Research Questions

Q. What methodological considerations are critical when analyzing the coordination chemistry of this compound in metal complexes?

- Answer: The nitroso group’s ambidentate nature allows it to bind metals via nitrogen or oxygen. For the iron complex in Streptomyces griseus, UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands, while magnetic susceptibility measurements confirm paramagnetic properties. X-ray crystallography resolves the octahedral geometry, and computational methods (DFT) validate electronic structures. Stability studies under varying pH and temperature conditions are essential to assess complex integrity .

Q. How should researchers address discrepancies in hydrogen-bonding patterns observed in crystal structures of this compound derivatives?

- Answer: Discrepancies arise from solvent polarity, crystallization conditions, or substituent effects. For the parent compound, X-ray data reveal intramolecular hydrogen bonds between the hydroxyl and nitroso groups, stabilizing the planar conformation . Compare experimental data with molecular dynamics simulations to evaluate solvent interactions. Use temperature-dependent NMR to probe dynamic hydrogen bonding in solution.

Q. What experimental strategies can elucidate the bioactivity mechanisms of this compound derivatives?

- Answer: Structure-activity relationship (SAR) studies require systematic modification of functional groups (e.g., replacing -NO with -CF₃) to assess cytotoxicity or enzyme inhibition. For microbial-derived complexes (e.g., the iron analog), bioassays against Gram-positive/-negative bacteria under standardized CLSI protocols quantify antimicrobial potency. Metabolomic profiling (LC-MS) identifies cellular targets, while molecular docking predicts binding affinities to enzymes like oxidoreductases .

Methodological Notes

- Data Contradictions: Spectral variations (e.g., UV λmax shifts) between free and metal-bound forms must be contextualized with coordination geometry and solvent effects .

- Advanced Techniques: Synchrotron-based X-ray diffraction enhances resolution for hydrogen-bond analysis , while EPR spectroscopy probes unpaired electrons in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.